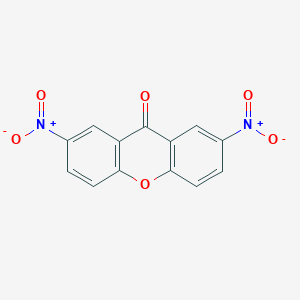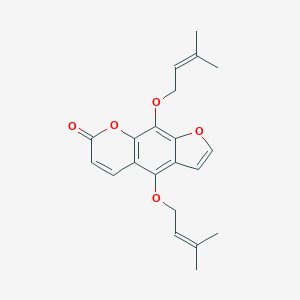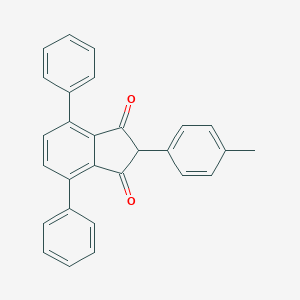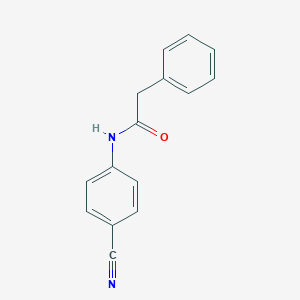
N-(4-cyanophenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-2-phenylacetamide, also known as CPP, is a chemical compound that has attracted significant attention in scientific research. CPP is a white crystalline powder with a molecular weight of 268.3 g/mol. CPP is a member of the amide family and has a wide range of applications in the field of medicinal chemistry.
Mécanisme D'action
N-(4-cyanophenyl)-2-phenylacetamide exerts its pharmacological effects by modulating the activity of ion channels and receptors in the central nervous system. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in the regulation of synaptic plasticity and memory formation. N-(4-cyanophenyl)-2-phenylacetamide also binds to the voltage-gated sodium channels and inhibits their activity, which leads to a decrease in neuronal excitability.
Effets Biochimiques Et Physiologiques
N-(4-cyanophenyl)-2-phenylacetamide has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin. It also exhibits antioxidant properties and protects against oxidative stress-induced neuronal damage. N-(4-cyanophenyl)-2-phenylacetamide has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-cyanophenyl)-2-phenylacetamide is a versatile compound that can be used in a wide range of laboratory experiments. Its high purity and stability make it an ideal candidate for pharmacological studies. However, N-(4-cyanophenyl)-2-phenylacetamide has a low solubility in water, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for N-(4-cyanophenyl)-2-phenylacetamide research. One area of interest is the development of N-(4-cyanophenyl)-2-phenylacetamide derivatives with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying N-(4-cyanophenyl)-2-phenylacetamide's neuroprotective effects. Additionally, the potential use of N-(4-cyanophenyl)-2-phenylacetamide as a therapeutic agent for various neurological disorders, including epilepsy, depression, and chronic pain, warrants further investigation.
Méthodes De Synthèse
N-(4-cyanophenyl)-2-phenylacetamide can be synthesized using various methods, including the reaction of 4-cyanobenzoic acid with phenylacetyl chloride in the presence of a base. The reaction proceeds through an amide bond formation mechanism to yield N-(4-cyanophenyl)-2-phenylacetamide. The purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-cyanophenyl)-2-phenylacetamide has also been reported to exhibit antitumor and antiviral activities.
Propriétés
Numéro CAS |
89246-38-8 |
|---|---|
Nom du produit |
N-(4-cyanophenyl)-2-phenylacetamide |
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
N-(4-cyanophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C15H12N2O/c16-11-13-6-8-14(9-7-13)17-15(18)10-12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18) |
Clé InChI |
JNHXEOULFHSWMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C#N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



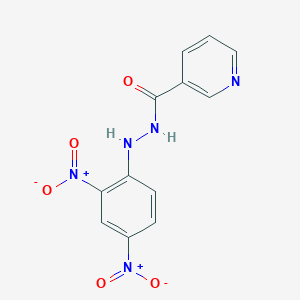
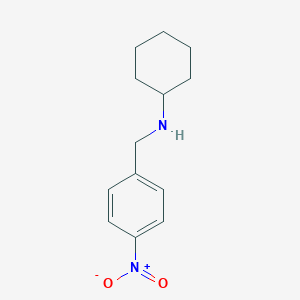
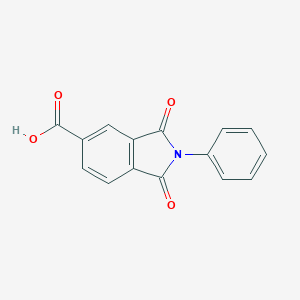
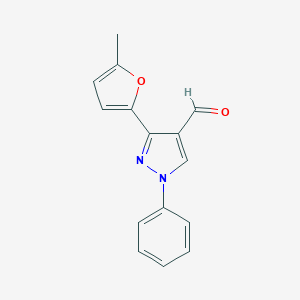
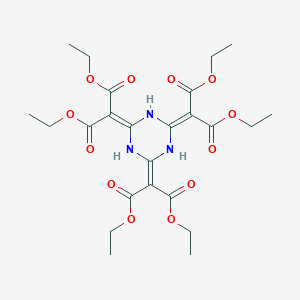
![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)
![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)
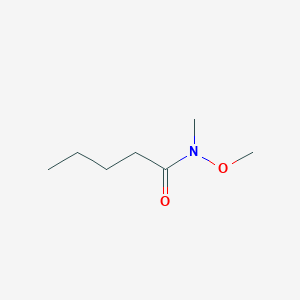
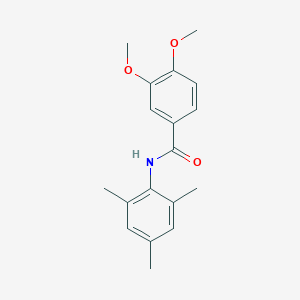
![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)
